This compound falls under the category of organic compounds, specifically within the class of esters due to the presence of the acetate functional group. Its molecular formula is C18H16N2O3, and it has been assigned the CAS number 330677-26-4. The compound is recognized for its potential utility in biochemical research and as an intermediate in organic synthesis.
The synthesis of 4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate typically employs the Suzuki–Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base, which facilitates the formation of the desired compound.
For large-scale production, continuous flow reactors may be employed to enhance yield and purity while minimizing waste. Automated systems are also utilized to control reaction parameters precisely, ensuring consistency in product quality.
The molecular structure of 4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate can be described as follows:
4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate can undergo various chemical reactions:
The mechanism of action for 4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate involves its interaction with biological systems, particularly as a biochemical probe or therapeutic agent:
4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate has several significant applications across various scientific domains:
The structural lineage of aryl ether compounds traces back to early diphenyl ether derivatives, which demonstrated foundational bioactivity as antiseptic agents due to their membrane-disrupting properties. By the mid-20th century, medicinal chemists systematically incorporated oxygen bridges (–O–) between aromatic systems to enhance metabolic stability and tissue penetration. This innovation led to compounds like 4-phenoxyphenol, which served as precursors for advanced bioactive scaffolds [5]. The 1990s witnessed strategic elongation of these structures through acetoxy linkers (–CH₂C(O)O–), yielding potent chemotypes such as 4-acetylphenyl 2-(4-phenoxyphenoxy)acetate. This modification allowed precise three-dimensional positioning of pharmacophores within enzyme binding sites [7]. Contemporary research has optimized these frameworks for targeted therapies, exemplified by ACC inhibitors (e.g., 4-phenoxy-phenyl isoxazole derivatives) exhibiting IC₅₀ values of 99.8 nM against acetyl-CoA carboxylase. Such evolution underscores the scaffold’s versatility in drug discovery [1].
Table 1: Structural Evolution of Key Aryl Ether Bioactives
Era | Prototype Structure | Key Modification | Therapeutic Application |
---|---|---|---|
Early 1900s | Diphenyl ether | Basic ether linkage | Antiseptics |
1970s | 4-Phenoxyphenol | Hydroxyl positioning | Disinfectants |
1990s | Phenoxyacetic acid esters | –CH₂C(O)O– linker | Anti-inflammatory precursors |
2020s | 4-Phenoxy-phenyl isoxazoles | Heterocyclic appendage | Anticancer (ACC inhibition) |
The para-cyanophenyl group (–C₆H₄CN) serves as a multipurpose bioisostere that profoundly influences drug disposition. In 4-cyanophenyl acetate, the nitrile group’s strong electron-withdrawing nature reduces the aromatic system’s electron density, conferring resistance to cytochrome P450-mediated oxidation. This property extends plasma half-life by minimizing phase I metabolic degradation [5]. When incorporated as the terminal moiety in 4-cyanophenyl 2-(4-phenoxyphenoxy)acetate, the nitrile engages in dipole-dipole interactions with serum albumin (binding constant Kd ≈ 10⁻⁵ M), moderating free drug concentration and reducing clearance rates [7]. Computed physicochemical metrics reveal significant advantages: the cyanophenyl moiety increases logP by 0.8 units compared to phenyl analogs while maintaining topological polar surface area (TPSA) below 70 Ų, indicating enhanced membrane permeability without compromising solubility. These attributes collectively improve oral bioavailability in preclinical models [5] [7].
Table 2: Substituent Effects on Pharmacokinetic Parameters
C₆H₄-X Group | logP | Aqueous Solubility (μg/mL) | Microsomal Stability (t½, min) |
---|---|---|---|
X = CN | 4.16 | 12.8 | >120 |
X = CH₃ | 3.41 | 9.2 | 45 |
X = OH | 2.87 | 215.6 | 22 |
X = COCH₃ | 3.92 | 8.5 | 67 |
The orthogonal positioning of two phenoxy groups in 4-cyanophenyl 2-(4-phenoxyphenoxy)acetate creates a T-shaped electron-rich platform essential for high-affinity enzyme engagement. X-ray crystallography of analogous compounds reveals that the 120° angle between the phenoxy rings induces a U-shaped conformation, enabling simultaneous contact with hydrophobic subpockets and catalytic residues in enzyme active sites [1]. In acetyl-CoA carboxylase (ACC) inhibition, the distal phenoxy group occupies a lipid-binding cleft lined by Val1300, Ile1301, and Ala1304, while the central ether oxygen hydrogen-bonds with Ser1267 (bond length: 2.8 Å) [1]. Molecular dynamics simulations indicate that the dual phenoxy system enhances binding entropy (ΔS = +12.3 cal·mol⁻¹·K⁻¹) by displacing ordered water molecules from deep enzyme grooves. This effect compensates for enthalpy-driven binding, resulting in picomolar affinity for some targets. Furthermore, the scaffold’s conformational flexibility allows adaptation to allosteric sites, as demonstrated in PDE4 inhibition where it disrupts enzyme dimerization [4].
Table 3: Enzyme Modulation Profiles of Dual Phenoxy Compounds
Target Enzyme | Binding Affinity (Kd) | Key Interactions | Biological Effect |
---|---|---|---|
Acetyl-CoA carboxylase | 98.3 nM | H-bond: Ser1267; Hydrophobic: Val1300 pocket | Suppressed fatty acid synthesis |
PDE4B | 0.2 nM | π-Stacking: Phe414; Van der Waals: Ile410 | Reduced cAMP hydrolysis |
Cytochrome P450 3A4 | >10 μM | Limited contacts | Avoided off-target metabolism |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: